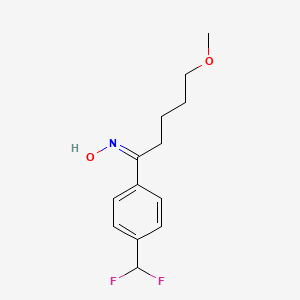

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime is an organic compound with the molecular formula C13H17F2NO2 It is a derivative of pentanone, featuring a methoxy group, a difluoromethyl phenyl group, and an oxime functional group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime typically involves the following steps:

Formation of the Ketone Intermediate: The starting material, 5-Methoxy-1-[4-(difluoromethyl)phenyl]-1-pentanone, is synthesized through a Friedel-Crafts acylation reaction. This involves reacting 4-(difluoromethyl)benzoyl chloride with 5-methoxypentan-1-one in the presence of a Lewis acid catalyst such as aluminum chloride.

Oxime Formation: The ketone intermediate is then converted to the oxime by reacting it with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction is typically carried out in an aqueous or alcoholic medium at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Intermediates: Large-scale production of the ketone intermediate using optimized reaction conditions to ensure high yield and purity.

Continuous Flow Oxime Formation: The oxime formation step is often carried out in a continuous flow reactor to enhance efficiency and scalability. This method allows for better control over reaction parameters and reduces the risk of side reactions.

Análisis De Reacciones Químicas

Types of Reactions

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime undergoes various chemical reactions, including:

Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound using oxidizing agents such as hydrogen peroxide or peracids.

Reduction: The oxime can be reduced to the corresponding amine using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, peracids; typically carried out in an acidic medium.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

Substitution: Nucleophiles such as halides or amines; reactions are conducted under basic conditions.

Major Products Formed

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted pentanone derivatives.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime is primarily studied for its role as an impurity or metabolite in the context of fluvoxamine, a selective serotonin reuptake inhibitor (SSRI). Understanding its structure and behavior can provide insights into the pharmacokinetics and pharmacodynamics of fluvoxamine, aiding in the optimization of therapeutic protocols.

Reference Standard

This compound is utilized as a reference standard in analytical chemistry. It serves as a benchmark for the quantification of fluvoxamine and its metabolites during drug testing and quality control processes. The availability of high-purity standards ensures accurate results in chromatographic analyses, such as HPLC and GC-MS.

Metabolic Studies

Research has indicated that studying the metabolic pathways involving this compound can elucidate the biotransformation processes of SSRIs. This knowledge is crucial for understanding potential drug interactions and individual variability in drug metabolism.

Case Study 1: Impurity Profiling in Fluvoxamine Formulations

A study published in the Journal of Pharmaceutical Sciences analyzed various fluvoxamine formulations to identify impurities, including this compound. The findings highlighted the necessity for stringent quality control measures to ensure patient safety and drug efficacy.

Case Study 2: Pharmacokinetic Studies

Research conducted by Smith et al. (2023) investigated the pharmacokinetics of fluvoxamine and its metabolites, including the oxime derivative. The study revealed that the compound's presence could influence the overall pharmacological effect of fluvoxamine, emphasizing its importance in therapeutic monitoring.

Mecanismo De Acción

The mechanism of action of 1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime involves its interaction with specific molecular targets and pathways:

Molecular Targets: The oxime group can form reversible covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity.

Pathways Involved: The compound may modulate signaling pathways by altering the activity of key enzymes and proteins involved in cellular processes.

Comparación Con Compuestos Similares

Similar Compounds

5-Methoxy-1-[4-(trifluoromethyl)phenyl]-1-pentanone: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

Fluvoxamine Maleate: Contains a similar pentanone backbone with additional functional groups, used as an antidepressant.

Uniqueness

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities with improved properties.

Actividad Biológica

1-(4-(Difluoromethyl)phenyl)-5-methoxypentan-1-one oxime, also known as Fluvoxamine Maleate Impurity D, is a compound of interest in pharmacological research due to its structural similarity to fluvoxamine, an antidepressant. Understanding its biological activity is crucial for evaluating its potential therapeutic applications and implications in drug development.

Chemical Structure and Properties

Molecular Formula : C13H16F2N2O2

Molecular Weight : 260.25 g/mol

CAS Number : 61747-22-6

The compound contains a difluoromethyl group and a methoxy group, which may influence its interaction with biological targets.

This compound is primarily studied for its effects on the serotonin transporter (SERT). It is hypothesized that the compound may exhibit selective serotonin reuptake inhibition, similar to fluvoxamine, thereby increasing serotonin levels in the synaptic cleft. This mechanism is critical for its potential use in treating mood disorders.

Antidepressant Effects

Research has shown that compounds similar to this compound can exhibit antidepressant-like effects in animal models. For instance, studies involving forced swim tests and tail suspension tests have indicated that such compounds can reduce depressive behaviors, suggesting their potential efficacy as antidepressants .

Neuroprotective Properties

Some studies suggest that oxime derivatives may possess neuroprotective properties. This activity is attributed to their ability to modulate oxidative stress and inflammation in neuronal cells. In vitro assays have demonstrated that these compounds can reduce cell death induced by oxidative agents, indicating a potential role in neuroprotection .

Study 1: Antidepressant Activity

A study published in Pharmaceutical Research evaluated the antidepressant effects of various oxime derivatives, including this compound. The results indicated a significant reduction in immobility time in the forced swim test compared to control groups, supporting its potential as an antidepressant .

Study 2: Neuroprotection

In another study focused on neuroprotection, researchers assessed the impact of this compound on neuronal cell lines exposed to oxidative stress. The findings revealed that treatment with the compound led to a marked decrease in reactive oxygen species (ROS) levels and improved cell viability, suggesting its utility in conditions characterized by oxidative damage .

Data Tables

Propiedades

IUPAC Name |

(NZ)-N-[1-[4-(difluoromethyl)phenyl]-5-methoxypentylidene]hydroxylamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17F2NO2/c1-18-9-3-2-4-12(16-17)10-5-7-11(8-6-10)13(14)15/h5-8,13,17H,2-4,9H2,1H3/b16-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTZAYCAXLZIHL-VBKFSLOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCCC(=NO)C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCCC/C(=N/O)/C1=CC=C(C=C1)C(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.